N-acetylprop-2-enamide
Overview
Description
N-acetylprop-2-enamide is an organic compound characterized by the presence of an acetyl group attached to a prop-2-enamide structure
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One method involves the direct N-dehydrogenation of amides to enamides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Modified Route: Another approach involves the conversion of α-N-acylglycine to unstable 2-substituted 2-oxazolin-5-ones using p-toluenesulphonyl chloride or benzene sulphonyl chloride as cyclocondensing agents.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-acetylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of polymers and other industrial materials, enhancing their properties and performance
Mechanism of Action
The mechanism by which N-acetylprop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-acetylprop-2-enamide: can be compared with other enamides and amides, such as N-acetylpyrrolidine and N-acetylglycine derivatives.
Uniqueness:
- The unique structure of this compound, with its acetyl and prop-2-enamide groups, provides distinct chemical properties that differentiate it from other similar compounds. Its stability and reactivity make it a valuable compound for various applications .
Properties
IUPAC Name |
N-acetylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-5(8)6-4(2)7/h3H,1H2,2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSRUYULUAYXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308660 | |
Record name | N-Acetylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-45-7 | |
Record name | N-Acetyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 206297 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC206297 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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